5-Chloro-N-cyclobutylpyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-N-cyclobutylpyrazine-2-carboxamide is a chemical compound belonging to the class of pyrazinecarboxamides This compound is characterized by the presence of a chloro substituent at the 5-position of the pyrazine ring and a cyclobutyl group attached to the nitrogen atom of the carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-cyclobutylpyrazine-2-carboxamide typically involves the reaction of 5-chloropyrazine-2-carboxylic acid with cyclobutylamine. The reaction is carried out in the presence of a coupling agent such as thionyl chloride or carbodiimide to facilitate the formation of the amide bond. The reaction mixture is usually heated to reflux in an appropriate solvent like toluene or dichloromethane to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-cyclobutylpyrazine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable catalyst.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions, often heated to accelerate the reaction.
Major Products Formed
Substitution Reactions: Formation of substituted pyrazinecarboxamides.
Oxidation and Reduction Reactions: Formation of oxidized or reduced derivatives of the original compound.
Hydrolysis: Formation of 5-chloropyrazine-2-carboxylic acid and cyclobutylamine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent against certain diseases, including tuberculosis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-N-cyclobutylpyrazine-2-carboxamide involves its interaction with specific molecular targets within the cell. The compound may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit the synthesis of essential biomolecules in pathogenic microorganisms, thereby exerting its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-N-benzylpyrazine-2-carboxamide: Similar structure but with a benzyl group instead of a cyclobutyl group.
5-Chloro-N-phenylpyrazine-2-carboxamide: Contains a phenyl group instead of a cyclobutyl group.
5-Chloro-N-methylpyrazine-2-carboxamide: Features a methyl group instead of a cyclobutyl group.
Uniqueness
5-Chloro-N-cyclobutylpyrazine-2-carboxamide is unique due to the presence of the cyclobutyl group, which may confer distinct steric and electronic properties compared to its analogs
Properties
IUPAC Name |
5-chloro-N-cyclobutylpyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O/c10-8-5-11-7(4-12-8)9(14)13-6-2-1-3-6/h4-6H,1-3H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPDJDFWXTWXLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2=CN=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.